Cas no 63644-71-3 (Phenol, 2-methoxy-4-(3-methoxy-1-propenyl)-)

Phenol, 2-methoxy-4-(3-methoxy-1-propenyl)- structure
63644-71-3 structure
Nome del prodotto:Phenol, 2-methoxy-4-(3-methoxy-1-propenyl)-
Numero CAS:63644-71-3
MF:C11H14O3
MW:194.227063655853
CID:426034
PubChem ID:5319469

Phenol, 2-methoxy-4-(3-methoxy-1-propenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol, 2-methoxy-4-(3-methoxy-1-propenyl)-
    • γ-Methoxyisoeugenol
    • 2-methoxy-4-(3-methoxyprop-1-enyl)phenol
    • [ "" ]
    • 2-Methoxy-4-[(1e)-3-Methoxyprop-1-En-1-Yl]phenol
    • 63644-71-3
    • gamma-Methoxyisoeugenol
    • HY-N3919
    • AKOS040761760
    • AKOS022644671
    • coniferyl alcohol 9-methyl ester
    • 9-methoxyconiferyl alcohol
    • XM173072
    • SCHEMBL11746562
    • 2-Methoxy-4-(3-methoxyprop-1-en-1-yl)phenol
    • FS-8674
    • Q27458701
    • CS-0024454
    • C9M
    • 9-methoxy-coniferyl alcohol
    • coniferyl methyl ether
    • 2-methoxy-4-[(E)-3-methoxyprop-1-enyl]phenol
    • 2-Methoxy-4-(3-methoxy-1-propenyl)-phenol
    • DTXSID30737998
    • DA-53483
    • Inchi: InChI=1S/C23H18N2O/c26-23(20-14-8-3-9-15-20)22(19-12-6-2-7-13-19)25-21(16-17-24-25)18-10-4-1-5-11-18/h1-17,22H
    • Chiave InChI: MARNTTZITCGWBM-UHFFFAOYSA-N
    • Sorrisi: c1ccc(cc1)c2ccnn2C(c3ccccc3)C(=O)c4ccccc4

Proprietà calcolate

  • Massa esatta: 194.09432
  • Massa monoisotopica: 194.094294304g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 4
  • Complessità: 179
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 38.7Ų

Proprietà sperimentali

  • Colore/forma: Oil
  • Densità: 1.105±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 543.3±45.0 °C at 760 mmHg
  • Punto di infiammabilità: 282.4±28.7 °C
  • Solubilità: Leggermente solubile (3,9 g/l) (25°C),
  • PSA: 38.69
  • Pressione di vapore: 0.0±1.5 mmHg at 25°C

Phenol, 2-methoxy-4-(3-methoxy-1-propenyl)- Informazioni sulla sicurezza

Phenol, 2-methoxy-4-(3-methoxy-1-propenyl)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4096-1 mg
Gamma-Methoxyisoeugenol
63644-71-3
1mg
¥835.00 2022-02-28
TargetMol Chemicals
TN4096-1 mL * 10 mM (in DMSO)
Gamma-Methoxyisoeugenol
63644-71-3 98%
1 mL * 10 mM (in DMSO)
¥ 1050 2023-09-15
TargetMol Chemicals
TN4096-5 mg
Gamma-Methoxyisoeugenol
63644-71-3 98%
5mg
¥ 950 2023-07-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M95880-5mg
2-methoxy-4-(3-methoxyprop-1-enyl)phenol
63644-71-3
5mg
¥1600.0 2022-04-27
TargetMol Chemicals
TN4096-5mg
Gamma-Methoxyisoeugenol
63644-71-3
5mg
¥ 950 2024-07-20
A2B Chem LLC
AG79248-5mg
γ-Methoxyisoeugenol
63644-71-3
5mg
$177.00 2024-04-19
TargetMol Chemicals
TN4096-1 ml * 10 mm
Gamma-Methoxyisoeugenol
63644-71-3
1 ml * 10 mm
¥ 1050 2024-07-20

Phenol, 2-methoxy-4-(3-methoxy-1-propenyl)- Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Copper oxide (CuO) Solvents: Methanol ;  3 MPa, rt; 4 h, 3 MPa, 200 °C
Riferimento
Metal-Organic-Framework-Derived Copper Catalysts for the Hydrogenolysis of Lignin into Monomeric Phenols
Wang, Qiang; Xiao, Ling-Ping ; Lv, Yi-Hui; Yin, Wen-Zheng; Hou, Chuan-Jin; et al, ACS Catalysis, 2022, 12(19), 11899-11909

Phenol, 2-methoxy-4-(3-methoxy-1-propenyl)- Raw materials

Phenol, 2-methoxy-4-(3-methoxy-1-propenyl)- Preparation Products

Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:63644-71-3)Gamma-Methoxyisoeugenol
CRN0627
Purezza:≥98%
Quantità:5mg/20mg/50mg
Prezzo ($):Inchiesta